3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine
CAS No.: 2198426-76-3
Cat. No.: VC6727902
Molecular Formula: C18H22N2O2S
Molecular Weight: 330.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2198426-76-3 |
|---|---|
| Molecular Formula | C18H22N2O2S |
| Molecular Weight | 330.45 |
| IUPAC Name | [4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone |
| Standard InChI | InChI=1S/C18H22N2O2S/c1-13-4-3-9-19-17(13)22-12-15-7-10-20(11-8-15)18(21)16-6-5-14(2)23-16/h3-6,9,15H,7-8,10-12H2,1-2H3 |
| Standard InChI Key | RJAYDHYWFOYTOF-UHFFFAOYSA-N |
| SMILES | CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC=C(S3)C |
Introduction
3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound incorporates a pyridine ring, a piperidine moiety, and a methylthiophene substituent, making it an organic heterocyclic compound with diverse functional groups.
Synthesis and Chemical Reactions
The synthesis of 3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine involves multi-step organic chemistry methods, including the formation of key intermediates and final coupling reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like NMR spectroscopy and HPLC are used to monitor the synthesis and confirm the structure of the final product.
| Synthesis Step | Description |
|---|---|
| 1. Formation of Intermediates | Preparation of the piperidine and thiophene derivatives. |
| 2. Coupling Reactions | Combining the intermediates to form the final compound. |
| 3. Purification | Use of techniques like HPLC to ensure purity. |
Potential Applications and Mechanism of Action
While the exact mechanism of action for 3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine is not fully elucidated, it may involve interactions with specific biological targets such as receptors or enzymes. The compound's activity could stem from its ability to modulate signaling pathways or metabolic processes through binding interactions facilitated by its heterocyclic structures. Further studies are necessary to clarify its pharmacodynamics and pharmacokinetics.
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